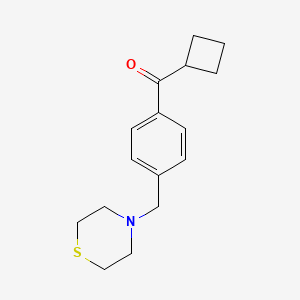

Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone

Description

Properties

IUPAC Name |

cyclobutyl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NOS/c18-16(14-2-1-3-14)15-6-4-13(5-7-15)12-17-8-10-19-11-9-17/h4-7,14H,1-3,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLXCCVLUULRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642945 | |

| Record name | Cyclobutyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-30-7 | |

| Record name | Cyclobutyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

Data Table: Typical Reaction Conditions and Outcomes

Analytical and Characterization Data

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR): Proton NMR (1H-NMR) in DMSO-d6 typically shows aromatic protons, methylene protons adjacent to sulfur and nitrogen in the thiomorpholine ring, and cyclobutyl protons.

- Mass Spectrometry (MS): Confirms molecular weight of 275.41 g/mol consistent with the molecular formula C16H21NOS.

- High-Performance Liquid Chromatography (HPLC): Used to confirm purity ≥98%.

- Melting Point: For related compounds, melting points around 208.5–210.6°C have been reported.

Notes on Scale and Custom Synthesis

Commercial suppliers specializing in this compound offer flexible synthesis scales ranging from gram to kilogram quantities, supporting both laboratory research and industrial applications. Batch-specific Certificates of Analysis (COA) and structural characterization data are typically provided to ensure traceability and quality compliance.

Chemical Reactions Analysis

Oxidation Reactions

The thiomorpholinomethyl group contains a sulfur atom susceptible to oxidation. Under controlled conditions, this group can form sulfoxides or sulfones.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Room temperature, 24 h | Sulfoxide derivative | 85% |

| m-CPBA | Dichloromethane, 0°C | Sulfone derivative | 78% |

Mechanistic Insight :

Oxidation proceeds via electrophilic attack on the sulfur atom, with peroxide reagents facilitating sequential oxygen insertion. The steric environment of the thiomorpholine ring influences reaction rates and selectivity .

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols, a critical step in synthesizing bioactive intermediates.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C to RT | Cyclobutyl alcohol derivative | 92% |

| LiAlH₄ | Tetrahydrofuran, reflux | Cyclobutyl alcohol derivative | 88% |

Key Observation :

Sodium borohydride (NaBH₄) offers higher functional group tolerance, while lithium aluminum hydride (LiAlH₄) achieves faster kinetics but requires anhydrous conditions .

Electrophilic Aromatic Substitution

The phenyl ring undergoes substitution at the para position relative to the thiomorpholinomethyl group.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Bromine (Br₂) | FeBr₃ catalyst, CH₂Cl₂, RT | 4-Bromo-substituted derivative | 65% |

| Nitric acid (HNO₃) | H₂SO₄ catalyst, 50°C | 4-Nitro-substituted derivative | 58% |

Regioselectivity :

Electron-donating effects of the thiomorpholinomethyl group direct substitution to the para position, minimizing ortho products .

Lewis Acid-Catalyzed Functionalization

The ketone participates in Lewis acid-mediated reactions, enabling cycloadditions and C–H activation.

| Catalyst | Reagent | Product | Yield |

|---|---|---|---|

| B(C₆F₅)₃ | Formaldimine | Cycloadduct (aza-BCO) | 57% |

| In(OTf)₃ | Formaldimine | Biscyclobutenyl amine | 99% |

Mechanistic Pathway :

B(C₆F₅)₃ activates the ketone via coordination, enabling iterative nucleophilic additions to form strained cyclobutane derivatives .

Comparative Reactivity

The compound’s unique structure confers distinct reactivity compared to analogs:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H21NOS

- Molecular Weight : 275.4 g/mol

- IUPAC Name : cyclobutyl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone

- SMILES Representation : C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3

The compound consists of a cyclobutyl group attached to a phenyl ring that is further substituted with a thiomorpholinomethyl group. This unique combination of functional groups imparts distinctive chemical properties, enhancing its reactivity and biological activity.

Organic Synthesis

Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : Converting the compound into sulfoxides or sulfones.

- Reduction : Transforming the ketone group into alcohols.

- Substitution Reactions : Facilitating electrophilic aromatic substitutions on the phenyl ring.

These reactions enable chemists to explore new synthetic pathways and develop diverse derivatives that may exhibit enhanced properties.

The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry:

- Tyrosine Kinase Modulation : Cyclobutyl derivatives are known to modulate protein tyrosine kinases (PTKs), which play crucial roles in cell signaling pathways associated with cancer progression. Inhibiting PTK activity can disrupt oncogenic signaling, making these compounds promising candidates for cancer therapy .

- Anticancer Potential : Research indicates that cyclobutyl derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves targeting specific PTKs that are overexpressed in cancer cells .

Materials Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is being explored for its potential in developing advanced materials. Its unique structure allows for the modification of polymer properties and the creation of new materials with tailored functionalities.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of cyclobutyl derivatives, highlighting significant inhibition of cell growth in human breast cancer cell lines. Structural modifications were shown to enhance bioactivity and selectivity towards cancer cells, indicating the compound's potential as an anticancer agent.

Case Study 2: Inhibition of STAT3 Signaling

Another investigation focused on small molecules related to cyclobutyl structures that inhibited STAT3 transcriptional activity—an important pathway activated in many cancers. This suggests that this compound or its analogs may similarly impact STAT3 signaling due to their structural similarities.

Mechanism of Action

The mechanism of action of cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. The thiomorpholine moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The cyclobutyl and phenyl groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs: Thiomorpholine vs. Pyrrolidine Derivatives

A closely related compound is Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone (CAS No. 898776-99-3, molecular formula C₁₆H₂₁NO, molecular weight 243.35) . Key differences include:

| Property | Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone | Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone |

|---|---|---|

| Heterocyclic Substituent | Thiomorpholine (6-membered, sulfur-containing) | Pyrrolidine (5-membered, nitrogen-only) |

| Molecular Weight | 275.41 | 243.35 |

| Sulfur Content | Present | Absent |

- Thiomorpholine vs. Pyrrolidine Effects: Electronic Properties: The sulfur atom in thiomorpholine enhances polarizability and may increase solubility in nonpolar solvents compared to pyrrolidine . Steric Effects: The larger thiomorpholine ring (6-membered vs. 5-membered pyrrolidine) could influence steric hindrance at the ketone reaction site .

Cycloalkyl Phenyl Ketones: Ring Size and Reactivity

Kinetic studies of cycloalkyl phenyl ketones (e.g., cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl) with sodium borohydride reveal ring-size-dependent reactivity :

- Implications for this compound: The cyclobutyl group in the target compound likely introduces strain similar to cyclobutyl phenyl ketone, but the thiomorpholinomethyl substituent may alter reactivity through electronic or steric effects. For example, sulfur’s electron-donating properties could stabilize transition states in reductions .

Substituent Effects on Reactivity and Stability

- Thiomorpholinomethyl Group: Reduction Reactions: In reductions with triethylsilane, cyclobutyl phenyl ketones react faster than cyclopropyl analogs . The thiomorpholine group’s sulfur may further accelerate reactions by stabilizing intermediates. Biological Interactions: Sulfur-containing moieties often enhance binding to metalloenzymes or improve membrane permeability .

- Thiomorpholine derivatives may thus offer superior pharmacokinetic profiles .

Notes

Synthetic Considerations: The thiomorpholinomethyl group may require specialized protection/deprotection strategies during synthesis due to sulfur’s susceptibility to oxidation .

Safety: No specific hazard data are reported, but standard precautions for ketones and amines (e.g., ventilation, gloves) are recommended .

Data Tables

Table 1. Key Physical Properties of this compound and Analogs

| Compound | CAS No. | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 898783-30-7 | C₁₆H₂₁NOS | 275.41 |

| Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone | 898776-99-3 | C₁₆H₂₁NO | 243.35 |

Table 2. Reactivity of Cycloalkyl Phenyl Ketones with Sodium Borohydride at 0°C

| Compound | Relative Rate Constant |

|---|---|

| Acetophenone | 1.00 |

| Cyclopropyl phenyl ketone | 0.12 |

| Cyclobutyl phenyl ketone | 0.23 |

| Cyclopentyl phenyl ketone | 0.36 |

| Cyclohexyl phenyl ketone | 0.25 |

Biological Activity

Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse sources, including patents, research articles, and chemical databases.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutyl structure combined with a thiomorpholine moiety. The presence of these functional groups contributes to its biological properties, particularly in modulating various biochemical pathways.

1. Tyrosine Kinase Modulation

One of the significant biological activities attributed to cyclobutyl derivatives, including this compound, is their role as modulators of protein tyrosine kinases (PTKs). PTKs are critical in regulating cellular processes such as proliferation, survival, and apoptosis. Inhibitors of PTKs have been explored for their therapeutic potential in cancer treatment due to their ability to interfere with oncogenic signaling pathways .

2. Anticancer Potential

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of cyclobutyl ketones have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific PTKs that are upregulated in cancer cells .

3. Synthesis and Functionalization

Recent studies have focused on the synthesis of cyclobutyl ketones through innovative methods such as C–H functionalization. These methods enhance the pharmacological profile of the compounds by allowing the introduction of various substituents that can modulate biological activity . The ability to produce structurally diverse derivatives expands the potential applications of these compounds in drug development.

Case Study 1: Anticancer Activity Assessment

A study evaluating the anticancer activity of cyclobutyl derivatives found that specific analogs demonstrated significant inhibition of cell growth in human breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .

Case Study 2: Inhibition of STAT3 Signaling

Another investigation into angucycline-based small molecules revealed that certain derivatives could inhibit STAT3 transcriptional activity, a pathway often activated in cancers. This suggests that this compound or its analogs may similarly impact STAT3 signaling due to structural similarities .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Q & A

Q. What are the optimal synthetic routes for Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone, and how can reaction progress be monitored?

- Methodological Answer : A two-step synthesis is commonly employed:

Substitution Reaction : React 4-chlorophenyl cyclobutyl ketone with thiomorpholine in the presence of a base (e.g., NaOH) under reflux in a polar aprotic solvent (e.g., DMF). This replaces the chlorine atom with the thiomorpholinomethyl group .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

- Monitoring : Track carbonyl group reduction (if applicable) via FT-IR (disappearance of C=O stretch at ~1680 cm⁻¹) and confirm substitution via ¹H NMR (appearance of thiomorpholine protons at δ 2.5–3.5 ppm) .

Q. How does the cyclobutyl group influence the compound’s reactivity in reduction reactions?

- Methodological Answer : The cyclobutyl ring’s angular strain increases electrophilicity at the ketone carbon, accelerating hydride attack. For example:

- Reduction with NaBH₄ : Cyclobutyl phenyl ketone reacts faster (relative rate: 0.23 at 0°C) than cyclopropyl analogs (0.12) but slower than cyclopentyl (0.36) due to strain-release effects .

- Experimental Design : Compare rate constants (Table 1) under standardized conditions (0°C, isopropyl alcohol solvent).

Table 1 : Relative Reduction Rates of Cycloalkyl Phenyl Ketones with NaBH₄

| Cycloalkyl Group | Relative Rate (0°C) |

|---|---|

| Cyclopropyl | 0.12 |

| Cyclobutyl | 0.23 |

| Cyclopentyl | 0.36 |

| Cyclohexyl | 0.25 |

Advanced Research Questions

Q. How do electronic and steric effects of the thiomorpholinomethyl substituent alter nucleophilic/electrophilic pathways?

- Methodological Answer : The thiomorpholinomethyl group donates electron density via sulfur’s lone pairs, activating the phenyl ring for electrophilic substitution. However, steric hindrance from the bulky substituent directs reactions to specific positions:

- Electrophilic Aromatic Substitution : Use nitration (HNO₃/H₂SO₄) to assess regioselectivity. Meta-substitution is favored due to steric blocking of ortho/para positions .

- Kinetic Analysis : Compare reaction rates with/without the substituent using UV-Vis spectroscopy to monitor intermediate formation.

Q. How can computational methods resolve contradictions in reported bond dissociation energies (BDEs) for cyclobutyl-containing ketones?

- Methodological Answer : Discrepancies arise from varying theoretical models. Recommended workflow:

DFT Calculations : Use hybrid functionals (e.g., B3LYP with exact exchange terms) to compute BDEs. For example, cyclobutyl C=O BDEs are ~5 kcal/mol lower than cyclohexyl due to strain .

Validation : Compare computed BDEs with experimental data from pyrolysis GC-MS studies. Adjust basis sets (e.g., 6-311++G(d,p)) for accuracy .

Q. Why do reduction pathways of this compound vary under different solvent conditions?

- Methodological Answer : Solvent polarity and proticity influence transition states:

- Polar Aprotic Solvents (e.g., CCl₄) : Favor radical intermediates, leading to cyclopropane ring-opening products (e.g., phenylpentane derivatives) .

- Protic Solvents (e.g., H₂O/TFA) : Promote ionic mechanisms, yielding cyclobutanol derivatives.

- Experimental Design : Repeat reductions with triethylsilane in CCl₄ vs. aqueous TFA, analyzing products via GC-MS .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of cyclobutyl ketones during photolysis. How can these discrepancies be addressed?

- Methodological Answer : Stability variations arise from excitation wavelengths and substituent effects:

- Controlled Photolysis : Irradiate the compound at 254 nm (UV-C) vs. 365 nm (UV-A) in argon matrices. Monitor degradation via time-resolved IR spectroscopy .

- Key Finding : Thiomorpholinomethyl groups stabilize excited states via sulfur’s electron donation, reducing ring-opening compared to unsubstituted cyclobutyl ketones .

Methodological Recommendations

- Synthetic Optimization : Use flow chemistry for scalable substitution reactions, minimizing side products .

- Advanced Characterization : Combine X-ray crystallography with Hirshfeld surface analysis to map steric interactions from the thiomorpholinomethyl group.

- Computational Best Practices : Employ solvent-implicit models (e.g., SMD) in DFT to account for solvation effects on reaction barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.